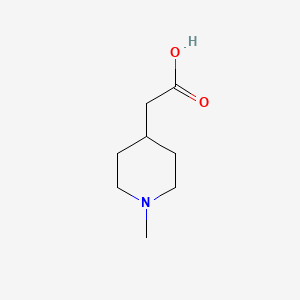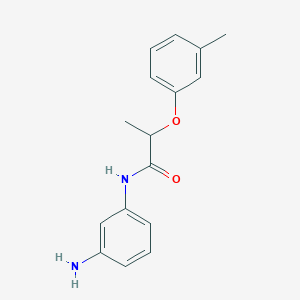
N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide is a chemical compound with the molecular formula C16H18N2O2 . It is a synthetic compound and does not naturally occur in nature .
Molecular Structure Analysis
The molecular structure of N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide consists of a central carbon atom connected to an amine group (NH2), a phenyl ring, and a propanamide group . The phenyl ring is further substituted with a methylphenoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide, such as its melting point, boiling point, and density, are not specified in the available resources . Its molecular weight is 270.32632 .Scientific Research Applications
Degradation of Pharmaceutical Compounds
Research on the advanced oxidation processes (AOPs) for the degradation of acetaminophen highlights the environmental applications of similar compounds. AOPs lead to various by-products and biotoxicity, offering insights into the degradation pathways and the environmental impact of pharmaceutical compounds (Qutob et al., 2022).
Anticancer Research
Studies on cinnamic acid derivatives, which share functional group similarities with "N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide", reveal their anticancer potentials. These compounds have been investigated for their ability to treat various cancers, highlighting the pharmacological significance of structurally related molecules (De et al., 2011).
Neuroprotective Potential
The neuroprotective potential of 3-N-Butylphthalide and its derivatives, for the treatment of ischemic stroke and degenerative diseases, points to the potential neurological applications of related compounds. Such research emphasizes the importance of exploring the therapeutic benefits of compounds with related chemical structures (Abdoulaye & Guo, 2016).
Safety And Hazards
properties
IUPAC Name |
N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-5-3-8-15(9-11)20-12(2)16(19)18-14-7-4-6-13(17)10-14/h3-10,12H,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMPAKPVOIHHMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)
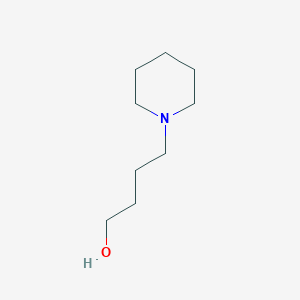
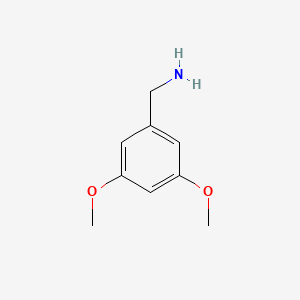
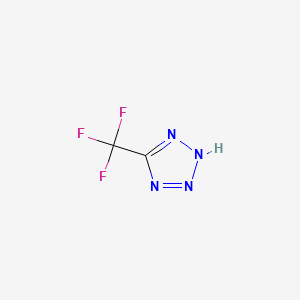
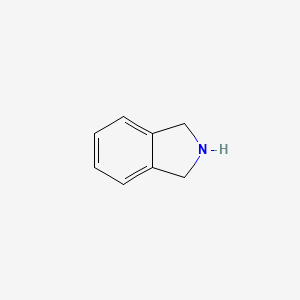
![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)
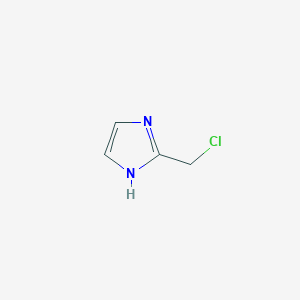
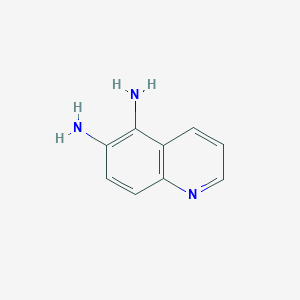
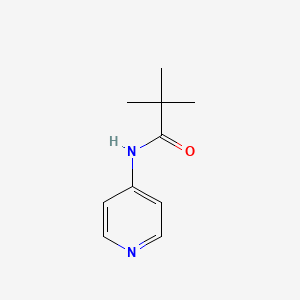
![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297421.png)
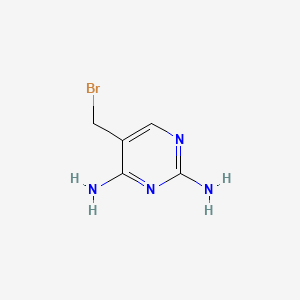
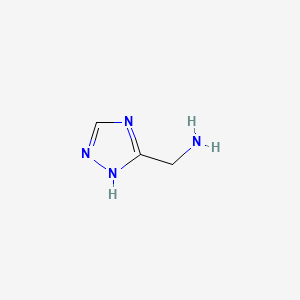
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B1297425.png)
